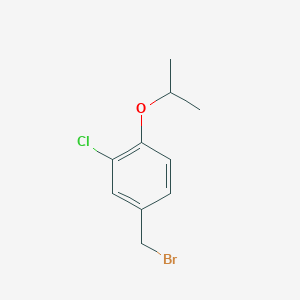

4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene

Description

Properties

IUPAC Name |

4-(bromomethyl)-2-chloro-1-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAGHSMTOIWQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene, with the CAS number 936731-47-4, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and antifungal activities, as well as its mechanisms of action and potential therapeutic applications.

- Molecular Formula : C₉H₁₁BrClO

- Molecular Weight : 263.56 g/mol

- Structure : The compound features a bromomethyl group, a chloro group, and an alkoxy substituent that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 44 nM |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 11 nM |

| Bacillus subtilis | 180 nM |

These results suggest that the compound possesses potent activity at low concentrations, indicating its potential as a therapeutic agent against resistant bacterial infections .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In studies focusing on Candida species, it was found to inhibit the growth of Candida albicans with an MIC of 0.003 µg/mL. This level of activity is significantly higher than many standard antifungal agents, showcasing its potential utility in treating fungal infections .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromomethyl and chloro substituents may play critical roles in disrupting microbial cell membranes or interfering with essential metabolic pathways within the pathogens.

Case Studies

A notable case study involved the administration of this compound in a murine model infected with C. albicans. The study reported a complete cure at a dosage of 50 mg/kg, highlighting the compound's efficacy in vivo and supporting its potential for further development as an antifungal treatment .

Safety and Toxicology

While promising in terms of efficacy, safety assessments are crucial for any therapeutic application. Preliminary toxicity studies indicate that the compound exhibits harmful effects if ingested or upon skin contact; thus, further toxicological evaluations are necessary to establish safe dosage levels for clinical use .

Scientific Research Applications

Synthetic Intermediates

4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene is utilized as an intermediate in the synthesis of various organic compounds. Its bromomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Recent studies have highlighted the antibacterial properties of compounds derived from similar structures. For instance, derivatives of halogenated phenols have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The chlorinated structure of this compound suggests potential for similar biological activity, warranting further investigation into its pharmacological properties.

Material Science

The compound can also be explored in the field of material science, particularly in the development of polymers with specific functionalities. The reactive halogen groups can facilitate cross-linking reactions or serve as sites for further functionalization, leading to materials with enhanced properties such as thermal stability or chemical resistance.

Case Study 1: Antibacterial Activity

A study examined the synthesis of various chlorinated phenolic compounds and their antibacterial efficacy. The results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli . This suggests that this compound could be a precursor for developing new antibacterial agents.

Case Study 2: Synthesis of Complex Molecules

In a recent synthetic methodology review, researchers demonstrated the utility of brominated aromatic compounds in constructing biphenyl derivatives through Suzuki coupling reactions . The incorporation of this compound into such reactions could facilitate the creation of complex molecular architectures with potential applications in drug discovery.

Comparison with Similar Compounds

Key Calculated Properties (Based on Structural Analysis):

- Molecular Formula : C10H11BrClO

- Molecular Weight : ~263.57 g/mol

- Substituent Effects :

- The bromomethyl group serves as a reactive site for nucleophilic substitution or coupling reactions.

- The isopropoxy group provides moderate electron-donating effects, influencing reactivity and solubility.

- The chlorine atom enhances electrophilic substitution resistance.

Comparison with Similar Compounds

The following table compares structural analogs, emphasizing substituent variations and their implications:

Key Comparative Insights:

Substituent Electronic Effects: Trifluoromethoxy (-OCF3): Strong electron-withdrawing nature (cf. isopropoxy) increases resistance to oxidation and enhances thermal stability . Nitro (-NO2): In ’s compound, the nitro group significantly boosts electrophilicity, making it suitable for aromatic substitution reactions in drug synthesis.

Bromomethyl vs. Bromo: The -CH2Br group in the target compound offers greater flexibility for alkylation compared to direct bromo substitution (e.g., in ).

Applications: Pesticide Intermediates: Analogs like 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene (oxyfluorfen) are commercial herbicides , suggesting the target compound’s utility in similar agrochemical pathways. Pharmaceuticals: The nitro-phenoxy derivative in is a high-purity reference material, highlighting the role of bromomethylated aromatics in drug development.

Synthetic Methods :

- Bromination using N-bromosuccinimide (NBS) and radical initiators (e.g., dibenzoyl peroxide) is a common route for bromomethyl group introduction, as seen in .

Preparation Methods

Etherification Step

- Reagents and Conditions: 2-chlorophenol is reacted with isopropyl bromide (or isopropyl tosylate) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or dimethylformamide (DMF).

- Procedure: The phenol is deprotonated by K₂CO₃, generating the phenolate ion, which then undergoes nucleophilic substitution with isopropyl bromide to form 2-chloro-1-(propan-2-yloxy)benzene.

- Reaction Conditions: Refluxing the mixture at around 80°C for 16–48 hours under nitrogen atmosphere ensures completion.

- Yield: Moderate to good yields (70–79%) are reported for similar alkoxybenzene derivatives under these conditions.

Bromomethylation Step

- Reagents and Conditions: The bromomethyl group is introduced by reacting the ether intermediate with bromomethyl bromide or by radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or light.

- Procedure: The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at ambient or slightly elevated temperatures.

- Selectivity: The bromomethylation occurs preferentially at the para position relative to the ether substituent due to electronic activation.

- Workup: After reaction completion (monitored by TLC), the mixture is quenched, and the product is extracted and purified by recrystallization or chromatography.

- Yield: Yields of bromomethylated products are generally high (around 73–79%) based on analogous compounds.

Representative Experimental Data

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Etherification | 2-chlorophenol, isopropyl bromide, K₂CO₃, acetone, reflux 80°C, 16–48 h | 2-chloro-1-(propan-2-yloxy)benzene | ~75 | Reaction monitored by TLC; K₂CO₃ base essential for phenol deprotonation |

| Bromomethylation | Bromomethyl bromide or NBS, radical initiator, dichloromethane, RT | This compound | ~73–79 | Para-selective substitution; purification by recrystallization or chromatography |

Analytical Characterization

- NMR Spectroscopy: The product shows characteristic aromatic proton signals with splitting patterns consistent with substitution pattern; methylene protons adjacent to bromine appear as doublets around 4.7 ppm; isopropyl ether protons show typical chemical shifts.

- Mass Spectrometry: Molecular ion peak consistent with the bromomethylated chlorinated ether; fragmentation patterns correspond to loss of bromomethyl or chlorine substituents.

- Melting Point: Consistent with literature values for similar bromomethylated chloroalkoxybenzenes (around 29°C for related compounds).

Research Findings and Optimization Notes

- The use of potassium carbonate as a base in acetone under reflux is critical for efficient etherification, as weaker bases or lower temperatures lead to incomplete conversion.

- Bromomethylation is highly selective when using NBS under radical conditions, minimizing side reactions.

- Reaction monitoring by thin-layer chromatography (TLC) is essential to determine completion and avoid over-bromination.

- Purification by extraction followed by recrystallization from methanol enhances product purity and yield.

- Variations in base equivalents and solvent polarity can influence yield and reaction time significantly.

Q & A

Q. What are the standard synthetic routes for preparing 4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of 2-chloro-4-(propan-2-yloxy)phenol with bromomethylating agents (e.g., dibromomethane or bromomethyl ethers) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C can yield the target compound . Optimization involves adjusting stoichiometry (1.2–1.5 equivalents of bromomethylating agent), reaction time (6–12 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). NMR (¹H, ¹³C) and LC-MS are critical for confirming purity and structure .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

- ¹H NMR : Key signals include the bromomethyl (-CH₂Br) triplet at ~δ 4.3–4.5 ppm and the isopropyloxy group’s split signals (δ 1.3–1.4 ppm for -CH(CH₃)₂) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ or [M+Na]⁺ peaks matching the molecular weight (247.51 g/mol) .

- IR : Confirm C-Br stretch (~600 cm⁻¹) and C-O-C (isopropyloxy) at ~1100 cm⁻¹. Conflicting data (e.g., unexpected splitting in NMR) may arise from impurities or residual solvents. Cross-validate with HPLC purity checks (>95%) and repeat analyses under standardized conditions .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent bromomethyl group degradation via light or moisture-induced hydrolysis. Periodic NMR stability checks are advised .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity trends for the bromomethyl group in cross-coupling reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model the electrophilicity of the bromomethyl group. Key parameters include:

- Electrostatic Potential Maps : Identify electron-deficient regions favoring nucleophilic attack.

- Transition State Analysis : Predict activation barriers for SN2 vs. radical pathways. Experimental validation via kinetic studies (e.g., monitoring Suzuki-Miyaura coupling rates with arylboronic acids) is critical .

Q. What strategies address contradictory crystallographic data during structural elucidation?

If X-ray diffraction (using SHELXL ) reveals disordered isopropyloxy or bromomethyl groups:

Q. How do steric and electronic effects of the isopropyloxy group influence regioselectivity in substitution reactions?

The bulky isopropyloxy group at the para position directs electrophilic substitution to the ortho and meta positions. For example, in Pd-catalyzed C–H activation:

- Steric Effects : Favor meta functionalization due to hindered ortho access.

- Electronic Effects : Electron-donating isopropyloxy group increases ring electron density, accelerating oxidative addition. Competitive experiments with isotopic labeling (D/H exchange) or Hammett plots can quantify these effects .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?

- Step 1 : Re-optimize the DFT geometry (e.g., using PCM solvent models for DMSO or CDCl₃).

- Step 2 : Compare computed (GIAO method) and experimental shifts. Deviations >0.5 ppm may indicate conformational flexibility.

- Step 3 : Perform variable-temperature NMR to detect dynamic processes (e.g., rotameric equilibria) .

Q. What experimental controls validate the absence of byproducts in Suzuki-Miyaura couplings?

- Control 1 : Run reactions without the palladium catalyst to check for non-catalytic pathways.

- Control 2 : Use HRMS to detect trace boronic ester byproducts.

- Control 3 : Monitor reaction progress via in situ IR for intermediate formation .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Bromomethyl Agent | 1.2–1.5 equivalents | Maximizes alkylation |

| Temperature | 60–80°C | Balances rate vs. decomposition |

| Solvent | DMF or acetonitrile | Enhances solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.